molecular formula C4H4O5 B124089 Oxalacetic acid CAS No. 328-42-7

Oxalacetic acid

Cat. No. B124089
CAS RN: 328-42-7
M. Wt: 132.07 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-N
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Description

Oxaloacetic acid is a dicarboxylic acid and an intermediate in the citric acid cycle. It is highly soluble in water and is present ubiquitously . It is produced in the mitochondria by the action of pyruvate carboxylase on pyruvate .


Synthesis Analysis

Oxaloacetate forms in several ways in nature. A principal route is upon oxidation of L-malate, catalyzed by malate dehydrogenase, in the citric acid cycle . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP . Oxaloacetate can also arise from trans- or de-amination of aspartic acid .


Molecular Structure Analysis

The molecular structure of Oxaloacetic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

Oxaloacetic acid undergoes successive deprotonations to give the dianion . At high pH, the enolizable proton is ionized . The enol forms of oxaloacetic acid are particularly stable . Keto-enol tautomerization is catalyzed by the enzyme oxaloacetate tautomerase .


Physical And Chemical Properties Analysis

The chemical formula of Oxaloacetic acid is C4H4O5 . Its molar mass is 132.0716 g/mol . The standard enthalpy of formation (ΔfH⦵298) is -943.21 kJ/mol and the standard enthalpy of combustion (ΔcH⦵298) is -1205.58 kJ/mol .

Scientific Research Applications

Microbial Metabolomics

Field

This application falls under the field of Microbial Metabolomics .

Application Summary

Oxaloacetic acid plays a key role in central metabolic functions of organisms and is crucial for understanding regulatory processes . It is ubiquitous inside the cell and its quantification provides a valuable approach for studying dynamics of metabolic processes, especially when the organism faces changing environmental conditions .

Methods of Application

A method was developed for the extraction and quantification of organic acids from microbial samples based on solid-phase extraction on a strong anionic exchange cartridge and gas chromatographic-mass spectrometric analysis . Full method validation was conducted to determine quality parameters of the new method .

Results or Outcomes

Recoveries for 12 of the 15 aromatic and aliphatic acids were between 100 and 111% and detection limits between 3 and 272 ng/mL . The ranges for the regression coefficients and process standard deviations for these compound classes were 0.9874–0.9994 and 0.04–0.69 μg/mL, respectively .

HPLC Method Development

Field

This application is in the field of High-Performance Liquid Chromatography (HPLC) Method Development .

Application Summary

Oxaloacetic acid, in the form of its conjugate base oxaloacetate, is a metabolic intermediate in many biological processes . It is used in the development of HPLC methods for the determination of Oxaloacetic and Oxalic acids .

Methods of Application

A method was developed using a Newcrom BH mixed-mode column and a mobile phase consisting of acetonitrile (ACN) and water with sulfuric acid (H2SO4) buffer . Oxaloacetic acid and oxalic acid can be retained, separated, and UV detected at 200 nm with precise resolution .

Results or Outcomes

The method resulted in great peak shape for oxaloacetic acid and oxalic acid on a Newcrom BH mixed-mode column .

Caloric Restriction Mimicry

Field

This application is in the field of Nutritional Biochemistry .

Application Summary

Oxaloacetic acid has been studied for its potential to mimic the effects of caloric restriction, which is the only known method to increase lifespan . It is thought to do this by affecting the NAD+/NADH ratio, which is important for cellular energy availability and signaling .

Methods of Application

Oxaloacetic acid is administered as a supplement, often in combination with other compounds like citric acid . The effects on various health parameters are then studied .

Results or Outcomes

Studies have shown that oxaloacetic acid supplements can have beneficial effects similar to those obtained from limiting calories . These include managing glucose levels, extending lifespan, and having anti-seizure effects .

Neuroprotection

Field

This application is in the field of Neuroscience .

Application Summary

Oxaloacetic acid has been studied for its neuroprotective effects, particularly in the context of aging and neurodegenerative diseases like Alzheimer’s .

Methods of Application

In one human study, brain metabolism was measured before and after a dose of oxaloacetic acid in Alzheimer’s patients .

Results or Outcomes

Results showed that oxaloacetic acid could have a neuroprotective effect in the aging brain .

Glucose Management

Application Summary

Oxaloacetic acid has been studied for its potential to manage glucose levels . It is thought to do this by affecting the NAD+/NADH ratio, which is important for cellular energy availability and signaling .

Methods of Application

Oxaloacetic acid is administered as a supplement . The effects on glucose levels are then studied .

Results or Outcomes

Studies have shown that oxaloacetic acid supplements can help lower blood sugar leading to weight loss by reducing pathways that create and store fat .

Enzyme Catalysis

Field

This application is in the field of Biochemistry .

Application Summary

Oxaloacetic acid plays an important role as an intermediate in some metabolic pathways, including the tricarboxylic acid cycle, gluconeogenesis, and fatty acid biosynthesis . It has been studied for its role in enzyme catalysis, particularly in the active site of macrophomate synthase .

Methods of Application

MD simulations and combined quantum mechanical/molecular mechanical (QM/MM) calculations were carried out to systematically elucidate the binding modes, keto–enol tautomerization, and decarboxylation of oxaloacetic acid in the active site of macrophomate synthase .

Results or Outcomes

The study found that the chemistry of oxaloacetate in the active site of macrophomate synthase is complex . The most stable binding mode may undergo enol–keto tautomerization to isomerize to the enol form, which may further react with the second substrate . These findings may provide useful information for understanding the chemistry of oxaloacetic acid and the catalysis of related enzymes .

Safety And Hazards

Oxaloacetic acid causes severe skin burns and eye damage . It is advised to not breathe dust, get in eyes, on skin, or on clothing . Use only under a chemical fume hood. Wear personal protective equipment/face protection. Do not ingest .

properties

IUPAC Name

2-oxobutanedioic acid
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InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHPXUQMNIQBQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4O5
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DSSTOX Substance ID

DTXSID8021646
Record name 2-Oxobutanedioic acid
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Molecular Weight

132.07 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name Oxalacetic acid
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Record name Oxalacetic acid
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Solubility

134 mg/mL
Record name Oxalacetic acid
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Product Name

Oxalacetic acid

CAS RN

328-42-7
Record name Oxaloacetic acid
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Record name Oxalacetic acid
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Record name Oxaloacetic acid
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Record name Butanedioic acid, 2-oxo-
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Record name 2-Oxobutanedioic acid
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Record name Oxalacetic acid
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Record name OXALOACETIC ACID
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Record name Oxalacetic acid
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Melting Point

161 °C
Record name Oxalacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000223
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,960
Citations
CS Tsai - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… oxalacetic acid was prepared by an exchange reaction suggested by Dr. PM Laughton. Oxalacetic acid … The identity of deuterated oxalacetic acid was established with the ultraviolet (A,,, …
Number of citations: 59 cdnsciencepub.com
HJH Fenton, HO Jones - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
… oxalacetic acid. Probably, therefore, the oxidation is due to the hydrogen dioxide, a portion of the oxalacetic acid … In order to test this hypothesis, pure oxalacetic acid (1 rnol.) was mixed …
Number of citations: 7 pubs.rsc.org
C Heidelberger, RB Hurlbert - Journal of the American Chemical …, 1950 - ACS Publications
… fonic acid, evolved isobutene and gave a 90% yield of oxalacetic acid. It is of interest to note that the oxalacetic acid obtained by this method4 is actually hydroxyfumaric acid, first charac…
Number of citations: 52 pubs.acs.org
M Plantá, F Lázaro, R Puchades, A Maquieira - Analyst, 1993 - pubs.rsc.org
… Additionally, a flow injection method for the determination of oxalacetic acid in fruit juices using immobilized MDH is also proposed. The features of the method are as follows: linear …
Number of citations: 39 pubs.rsc.org
FD Chattaway, GD Parkes - Journal of the Chemical Society …, 1923 - pubs.rsc.org
… A re-investigation of the reaction shows that they are aryliminoderivatives of oxalacetic acid of the general formula 11. If certain precautions are taken, the action of primary aromatic …
Number of citations: 11 pubs.rsc.org
LM Fell, JT Francis, JL Holmes, JK Terlouw - International journal of mass …, 1997 - Elsevier
… The samples, obtained from Aldrich and Fluka and sold under the generic name oxalacetic acid, had melting points in the 157-162C range, ie close to that of the putative (E)-enol isomer…
Number of citations: 12 www.sciencedirect.com
HJH Fenton, HO Jones - Journal of the Chemical Society, Transactions, 1901 - pubs.rsc.org
… of ferrous iron, gives free oxalacetic acid, and that the latter may … of phenylhydrazine acetate and oxalacetic acid in aqueous … when the hydrazone of oxalacetic acid is heated with excess …
Number of citations: 2 pubs.rsc.org
E Hunter, LF Leloir - 1945 - ri.conicet.gov.ar
… from oxalacetic acid and /3-keto fatty acids, including acetoacetic acid. According to the proposed mechanism of reaction the /3-keto acid and oxalacetic acid … Oxalacetic acid would be …
Number of citations: 69 ri.conicet.gov.ar
A Şener, N Mengeş, M Akkurt, S Karaca… - Tetrahedron …, 2008 - Elsevier
Oxalacetic acid and pyruvic acid derivatives have been synthesized efficiently in high yields by the treatment of 4-ethoxycarbonyl-5-phenyl-2,3-furandione and 4-benzoyl-5-phenyl-2,3-…
Number of citations: 26 www.sciencedirect.com
TE Friedemann, GE Haugen - J. biol. Chem, 1943 - hero.epa.gov
… with ethyl-acetate to determine total keto-acids or xylene, toluene, or benzene to determine pyruvic-acid, 10 percent of the alpha-ketoglutaric-acid, or 5 percent of the oxalacetic-acid. …
Number of citations: 609 hero.epa.gov

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